molecular formula C17H13ClN2O3S B2788711 N'-(2-chlorophenyl)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide CAS No. 2034435-94-2

N'-(2-chlorophenyl)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide

Cat. No.: B2788711
CAS No.: 2034435-94-2
M. Wt: 360.81
InChI Key: DIDOGUTYWSZGGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(2-chlorophenyl)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide is a high-purity chemical compound supplied for research purposes only. It is strictly not intended for diagnostic, therapeutic, or personal use. This heterocyclic compound features a 2-chlorophenyl group and a bifunctional heteroaromatic system comprising a furan ring directly linked to a thiophene moiety, all connected by an ethanediamide (oxalamide) linker . The integration of these distinct pharmacophores makes it a valuable building block in medicinal chemistry and drug discovery research. The compound's molecular formula is C₁₉H₁₈N₂O₃S, and it has a molecular weight of 354.4 g/mol . Compounds with similar structural features, particularly those containing the thiophene and furan heterocycles, are actively investigated for their potential biological activities . Researchers utilize this compound as a key intermediate in organic synthesis and as a candidate for screening in various biochemical assays to explore its potential interactions with biological targets. Its mechanism of action is hypothesized to involve interaction with specific enzymatic pathways or cellular receptors, though detailed pharmacological characterization must be conducted by the researching entity.

Properties

IUPAC Name

N'-(2-chlorophenyl)-N-[(5-thiophen-2-ylfuran-2-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O3S/c18-12-4-1-2-5-13(12)20-17(22)16(21)19-10-11-7-8-14(23-11)15-6-3-9-24-15/h1-9H,10H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIDOGUTYWSZGGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=O)NCC2=CC=C(O2)C3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(2-chlorophenyl)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The Suzuki–Miyaura coupling reaction can be adapted for large-scale production by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N'-(2-chlorophenyl)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N'-(2-chlorophenyl)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N'-(2-chlorophenyl)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Key Features of N'-(2-Chlorophenyl)-N-{[5-(Thiophen-2-yl)Furan-2-yl]Methyl}Ethanediamide and Analogues

Compound Name / Class Core Structure Functional Groups Biological Activity Reference ID
Target Compound Ethanediamide bridge 2-Chlorophenyl, furan-thiophene hybrid Herbicidal (predicted)
LMM11 (1,3,4-Oxadiazole) Oxadiazole ring Furan, sulfamoyl, cyclohexyl-ethyl substituents Antifungal (C. albicans)
2-(2,6-Dichlorophenyl)-N-(Thiazol-2-yl)Acetamide Acetamide bridge Dichlorophenyl, thiazole Coordination chemistry
3-Chloro-N-Phenyl-Phthalimide Phthalimide core Chlorophenyl, cyclic imide Polymer synthesis
Alachlor (Pesticide) Acetamide backbone Chloro, methoxymethyl, diethylphenyl Herbicidal (commercial)

Molecular Conformation and Stability

  • Crystal Packing : The dichlorophenyl-thiazole acetamide derivative forms infinite 1-D chains via N–H⋯N hydrogen bonds (R²²(8) motif), enhancing thermal stability . In contrast, the target compound’s furan-thiophene system may adopt a twisted conformation, reducing crystallinity but improving solubility.
  • Electronic Effects : The electron-withdrawing chloro substituent in the target compound and 3-chloro-N-phenyl-phthalimide increases electrophilicity, facilitating nucleophilic reactions in synthesis .

Biological Activity

N'-(2-chlorophenyl)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Structural Characteristics

The compound is characterized by:

  • Chlorophenyl Group : This moiety is known for its role in enhancing lipophilicity and biological activity.
  • Thiophene Ring : Contributes to the electronic properties and biological interactions.
  • Furan Moiety : Often associated with various pharmacological activities.

These structural components suggest that this compound may interact with multiple biological targets, influencing various biological pathways.

Synthesis

The synthesis of this compound generally involves multi-step organic reactions, often utilizing coupling reagents and optimizing reaction conditions to achieve high yields. A common synthetic route includes:

  • Formation of the thiophene and furan rings.
  • Coupling reactions to attach the chlorophenyl group.
  • Final modification to yield the desired amide structure.

Pharmacological Properties

Research indicates that compounds structurally similar to this compound exhibit various biological activities, including:

Compound Name Structural Features Biological Activity
SuprofenContains thiopheneAnti-inflammatory
ArticaineContains thiopheneLocal anesthetic
SulfamethoxazoleSulfonamide derivativeAntibacterial

The unique combination of chlorophenyl, thiophene, and furan moieties in this compound may confer distinct reactivity and potential biological properties not typically found in other compounds.

Preliminary studies suggest that the compound may interact with various enzymes and receptors, potentially leading to significant biological effects. Interaction studies using techniques such as molecular docking and binding affinity assays are essential for elucidating its mechanism of action. These studies can provide insights into how the compound modulates specific biological pathways.

Case Studies

  • Anticancer Activity : Research has shown that derivatives with similar structural features exhibit anticancer properties. For example, a study on substituted benzylidene derivatives indicated promising cytotoxic effects against various cancer cell lines, suggesting potential applications for this compound in cancer therapy .
  • Anti-inflammatory Effects : Compounds containing thiophene rings have been documented to possess anti-inflammatory properties. This suggests that this compound could be explored further for its potential in treating inflammatory diseases .

Q & A

Q. What are the established synthetic routes for N'-(2-chlorophenyl)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide?

Methodological Answer: Synthesis typically involves multi-step organic reactions. Key steps include:

  • Acylation of aniline derivatives : Start with 2-chloroaniline to introduce the ethanediamide backbone via condensation reactions.
  • Heterocyclic coupling : Use Suzuki-Miyaura or Stille cross-coupling to attach the thiophene-furan moiety. Palladium catalysts (e.g., Pd(PPh₃)₄) and inert conditions (N₂ atmosphere) are critical .
  • Solvent optimization : Polar aprotic solvents (DMF, THF) enhance reaction kinetics, while temperature control (60–80°C) minimizes side reactions .

Q. Table 1: Representative Synthetic Yields

StepCatalystSolventYield (%)
AcylationDCM85–90
Thiophene-furan couplingPd(PPh₃)₄DMF60–70

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

Methodological Answer:

  • Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%) .
  • Spectroscopic analysis :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., thiophene C-H protons at δ 6.8–7.2 ppm) .
    • HRMS : Validate molecular weight (e.g., [M+H]+ = 427.12 g/mol) .

Advanced Research Questions

Q. How do electronic effects of the 2-chlorophenyl and heterocyclic substituents influence binding affinity in target interactions?

Methodological Answer:

  • Computational modeling : Perform DFT calculations to map electrostatic potential surfaces. The electron-withdrawing Cl group increases electrophilicity, enhancing hydrogen bonding with biological targets (e.g., enzymes) .
  • SAR studies : Compare analogs (Table 2) to isolate contributions of substituents. For example, replacing thiophene with furan reduces π-stacking interactions in kinase assays .

Q. Table 2: Structural Analogs and Bioactivity

Compound ModificationTarget (IC₅₀)Notes
2-Fluorophenyl instead of ClEGFR: 12 nMReduced halogen bonding
Thiophene replaced with furanCYP450: >100 μMLower metabolic stability

Q. What strategies are effective in resolving contradictions between in vitro and in vivo bioactivity data?

Methodological Answer:

  • Pharmacokinetic profiling : Measure plasma stability (e.g., t₁/₂ in murine models) to identify metabolic liabilities. The compound’s thiophene moiety may undergo oxidative degradation in vivo .
  • Dose-response optimization : Use Hill slope analysis to reconcile EC₅₀ discrepancies. For example, poor solubility in PBS (logP = 3.2) may reduce cellular uptake in vitro .
  • Control experiments : Include positive controls (e.g., cisplatin for cytotoxicity assays) to validate assay conditions .

Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation?

Methodological Answer:

  • Single-crystal XRD : Grow crystals via slow evaporation (solvent: acetone/hexane). Refine structures using SHELXL (R-factor < 0.05) to confirm dihedral angles between aromatic rings .
  • ORTEP visualization : Analyze anisotropic displacement parameters to detect conformational flexibility in the ethanediamide backbone .

Q. Table 3: Crystallographic Parameters

ParameterValue
Space groupP2₁/c
Unit cell dimensionsa=8.24 Å, b=12.57 Å, c=15.83 Å
Hydrogen bondsN-H⋯O (2.89 Å)

Q. What methodologies are recommended for studying the compound’s potential off-target effects?

Methodological Answer:

  • Proteome-wide screening : Use affinity chromatography with immobilized compound to pull down interacting proteins, followed by LC-MS/MS identification .
  • Transcriptomic analysis : RNA-seq of treated cell lines (e.g., HepG2) to identify dysregulated pathways (e.g., apoptosis, oxidative stress) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.